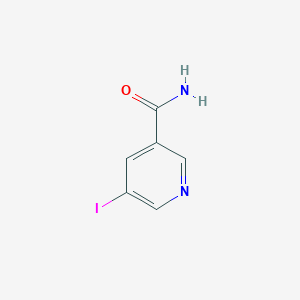

5-Iodopyridine-3-carboxamide

Overview

Description

5-Iodopyridine-3-carboxamide is a chemical compound with the molecular formula C6H5IN2O and a molecular weight of 248.02100 . It is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 5-Iodopyridine-3-carboxamide consists of a pyridine ring with an iodine atom at the 5th position and a carboxamide group at the 3rd position .Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodopyridine-3-carboxamide were not found in the available resources, it’s known that pyridine derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

5-Iodopyridine-3-carboxamide has a molecular weight of 248.02100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not available in the resources .Scientific Research Applications

Medicinal Chemistry

5-Iodopyridine-3-carboxamide is a compound that can be utilized in medicinal chemistry due to the inherent properties of pyridine moieties. Pyridines are known for their weak basicity, water solubility, in vivo/chemical stability, hydrogen bond-forming ability, and small molecular size, making them valuable in drug design .

Organic Synthesis

In organic synthesis, 5-Iodopyridine-3-carboxamide may serve as a versatile reagent due to the presence of iodine, which is often used for its mild Lewis acidic character, oxidizing properties, and good moisture stability .

Antimicrobial Research

Pyridine-containing compounds have been studied for their antimicrobial properties. While specific studies on 5-Iodopyridine-3-carboxamide are not readily available, its pyridine core could potentially be explored for antimicrobial applications .

Anticancer Research

The pyridine scaffold is increasingly important in anticancer research. Compounds with this structure have been synthesized for their potential anticancer properties .

Chemical Plant Defense

There is potential for 5-Iodopyridine-3-carboxamide to be used in chemical plant defense strategies against pathogens due to its structural similarity to other pyridine carboxamides that have been used in such applications .

Spectral Studies

Pyridine carbothioamides have been discussed for spectral studies in various research fields. The spectral properties of 5-Iodopyridine-3-carboxamide could be similarly valuable .

Nature MDPI SMolecule IntechOpen Springer SpringerOpen RSC RSC

Future Directions

properties

IUPAC Name |

5-iodopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSKGCKRPKPOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694575 | |

| Record name | 5-Iodopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodopyridine-3-carboxamide | |

CAS RN |

33556-84-2 | |

| Record name | 5-Iodopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-dibenzofuran-3-yl-1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methanimine](/img/structure/B1655164.png)

![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1655167.png)

![5-(4-Chloroanilino)-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655169.png)

![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1655173.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trihydroxybenzamide](/img/structure/B1655175.png)